molecular formula C13H24O11 B14424998 Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside CAS No. 80446-84-0

Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside

Cat. No.: B14424998
CAS No.: 80446-84-0
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-FUZIMHMRSA-N
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Description

Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is a disaccharide derivative composed of two galactose units linked through a glycosidic bond

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or sodium periodate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while reduction can produce galactose .

Scientific Research Applications

Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Serves as a substrate for enzyme assays, particularly for glycosidases.

    Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.

Mechanism of Action

The mechanism of action of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycosidases, which hydrolyze the glycosidic bond to release monosaccharides. This process is crucial in various biological pathways, including carbohydrate metabolism and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is unique due to its specific glycosidic linkage and the presence of two galactose units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

80446-84-0

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12-,13-/m1/s1

InChI Key

FHNIYFZSHCGBPP-FUZIMHMRSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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